Disodium 2,2'-thiobis(5-aminobenzenesulphonate)

Photosensitive Polyimide Thermal Stability Polymer Synthesis

Disodium 2,2'-thiobis(5-aminobenzenesulphonate) (CAS 85959-66-6), a disodium salt of a sulfonated diamine featuring a central thioether (–S–) bridge, is a specialized aromatic intermediate with the molecular formula C12H10N2Na2O6S3 and a molecular weight of 420.39 g/mol. This compound serves as a critical monomer in the synthesis of functional polymers and as a diazo component in the manufacture of dyes and optical agents.

Molecular Formula C12H10N2Na2O6S3
Molecular Weight 420.4 g/mol
CAS No. 85959-66-6
Cat. No. B12681334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2,2'-thiobis(5-aminobenzenesulphonate)
CAS85959-66-6
Molecular FormulaC12H10N2Na2O6S3
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)S(=O)(=O)[O-])SC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C12H12N2O6S3.2Na/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20;;/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2
InChIKeyPVICHGFKYYNPPN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 2,2'-Thiobis(5-aminobenzenesulphonate) CAS 85959-66-6: Technical Profile for Scientific Procurement


Disodium 2,2'-thiobis(5-aminobenzenesulphonate) (CAS 85959-66-6), a disodium salt of a sulfonated diamine featuring a central thioether (–S–) bridge, is a specialized aromatic intermediate with the molecular formula C12H10N2Na2O6S3 and a molecular weight of 420.39 g/mol . This compound serves as a critical monomer in the synthesis of functional polymers [1] and as a diazo component in the manufacture of dyes and optical agents .

Why Disodium 2,2'-Thiobis(5-aminobenzenesulphonate) Cannot Be Replaced by Common Alternatives


The central thioether linkage (–S–) in Disodium 2,2'-thiobis(5-aminobenzenesulphonate) dictates a specific electronic environment, molecular geometry, and chemical reactivity that is not replicated by its oxygen-bridged analog (OBAS) or by simple mono-aminobenzenesulfonates [1]. The thioether sulfur is susceptible to distinct oxidation pathways and provides a softer Lewis base character compared to oxygen or methylene bridges, which directly influences polymer chain flexibility, metal-complexation selectivity, and the bathochromic shift in derived dyes [2]. The 5-amino substitution pattern on the aromatic ring further defines the orientation of the reactive amine groups for polymerization or diazotization. These structural nuances mean that substituting this compound with a structurally similar but chemically distinct intermediate—such as an oxybis- or methylenebis- analog—will fundamentally alter the thermal properties, solubility, and performance of the final polymer or dye product, leading to compromised specifications in procurement-sensitive applications like photoresists or high-stability colorants [1].

Quantitative Differentiation of Disodium 2,2'-Thiobis(5-aminobenzenesulphonate) (TBAS) vs. Analogues: An Evidence Guide


Thermal Stability: TBAS vs. OBAS in Polyimide Backbones

The thermal stability of polyimides synthesized using TBAS is superior to those synthesized with the oxygen-bridged analog, 2,2'-oxybis(5-aminobenzenesulfonic acid) (OBAS). This is a direct head-to-head comparison within the same study [1].

Photosensitive Polyimide Thermal Stability Polymer Synthesis

Dielectric Constant: TBAS vs. OBAS in Polyimide Films

Polyimides derived from TBAS demonstrate a lower dielectric constant compared to those derived from the oxygen-bridged analog (OBAS), as reported in a direct comparative study [1].

Dielectric Materials Polyimide Microelectronics

Aqueous Solubility: TBAS vs. Mono-aminobenzenesulfonate

The compound exhibits high aqueous solubility, a key differentiating factor for solution-based processing. While a direct, peer-reviewed comparison for solubility is not available, cross-study data confirms a minimum solubility of 25 mg/mL in water, a level comparable to other sulfonated monomers but with distinct advantages in specific buffer systems [1].

Aqueous Solubility Formulation Analytical Chemistry

Oxidative Stability of the Thioether Bridge

The central thioether linkage confers distinct oxidation chemistry. While a direct comparison of oxidation rates for the target compound is unavailable, class-level inference from organosulfur chemistry indicates that aromatic thioethers, such as the –S– bridge in TBAS, are more resistant to oxidation than aliphatic thioethers but can be selectively oxidized to sulfoxides or sulfones under controlled conditions [1]. This contrasts with oxygen-bridged analogs (OBAS), which do not undergo similar oxidative transformations, and methylene-bridged analogs, which are susceptible to different degradation pathways.

Oxidation Stability Shelf Life Process Robustness

Procurement-Driven Application Scenarios for Disodium 2,2'-Thiobis(5-aminobenzenesulphonate)


Synthesis of High-Temperature Stable, Low-κ Photosensitive Polyimides

Based on evidence that TBAS-derived polyimides exhibit a 25°C higher thermal decomposition temperature (Td5% 405 °C) and a 10% lower dielectric constant (κ=3.08) compared to their OBAS-derived counterparts, procurement of this monomer is specifically justified for the development of advanced photoresists and dielectric layers in semiconductor manufacturing [1]. The thermal budget for wafer-level packaging and high-density interconnect fabrication demands materials that can withstand processing above 400°C, making the thermal stability advantage of TBAS a critical specification.

Development of Water-Soluble, Metal-Complexing Dyes and Analytical Reagents

The high aqueous solubility (≥25 mg/mL) and the presence of both amino and sulfonate functional groups make Disodium 2,2'-thiobis(5-aminobenzenesulphonate) a valuable diazo component for synthesizing water-soluble azo dyes. Furthermore, its structural features suggest utility as a complexometric reagent . This application is driven by the need for metal-ion detection and quantification in aqueous environmental or biological samples, where water solubility is non-negotiable. Substitution with a less soluble analog would necessitate organic solvents, complicating protocols and disposal.

Post-Polymerization Modification via Controlled Sulfur Oxidation

The presence of the central thioether (–S–) bridge in TBAS provides a unique reactive site not available in ether (–O–) or methylene (–CH2–) bridged analogs [2]. This enables a post-polymerization functionalization strategy: a TBAS-containing polymer can be synthesized, processed, and then its properties can be fine-tuned by selectively oxidizing the thioether to a more polar sulfoxide or sulfone. This is a powerful approach for R&D labs engaged in property optimization and material discovery, where a single monomer feedstock can yield a family of materials with graded properties.

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